5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a dimethoxyphenyl group, an ethylsulfanyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-dimethoxyphenylboronic acid and a suitable catalyst like palladium.
Incorporation of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through a thiolation reaction using ethylthiol and a base such as sodium hydride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to a therapeutic effect. The pathways involved can include inhibition of enzyme activity, blocking of receptor sites, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(2,4-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(2,4-dimethoxyphenyl)-2-(butylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide stands out due to the specific combination of substituents on the pyrimidine ring. The ethylsulfanyl group provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H16ClN3O3S |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-4-23-15-17-8-10(16)13(19-15)14(20)18-11-6-5-9(21-2)7-12(11)22-3/h5-8H,4H2,1-3H3,(H,18,20) |
InChI Key |
DOGVSIAOBJUQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.